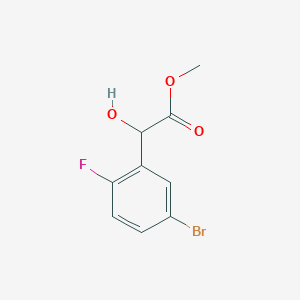

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Methyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate.

Reduction: Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyethanol.

Substitution: Methyl 2-(5-azido-2-fluorophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(5-chloro-2-fluorophenyl)-2-hydroxyacetate

- Methyl 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetate

- Methyl 2-(5-bromo-2-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can serve as a versatile handle for further functionalization through substitution reactions.

Biological Activity

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C10H10BrFNO3

- Molecular Weight : Approximately 276.1 g/mol

- Appearance : Colorless to yellow liquid

- Boiling Point : Approximately 265.4°C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Similar compounds have demonstrated effectiveness in inhibiting the growth of pathogens, making this compound a candidate for further exploration in drug development.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate inhibition | |

| Fungi | Significant inhibition |

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in microbial metabolism. The presence of bromine and fluorine atoms enhances the compound's binding affinity and selectivity towards these targets, which may lead to disruption of essential cellular functions in pathogens.

- Hydrogen Bonding : The hydroxyacetate moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Electrophilic Character : The halogen substituents may increase the electrophilic character of the compound, facilitating interactions with nucleophilic sites in biomolecules.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study conducted on various derivatives of hydroxyacetates revealed that this compound showed significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antifungal agents, indicating its potential as a therapeutic agent. -

Structure-Activity Relationship (SAR) :

A comprehensive SAR analysis indicated that the introduction of electron-withdrawing groups (such as bromine and fluorine) on the phenyl ring significantly enhances antimicrobial activity. This finding supports the hypothesis that structural modifications can optimize biological efficacy . -

In Vivo Studies :

Preliminary in vivo studies demonstrated that administration of this compound in animal models resulted in reduced infection rates compared to control groups. These studies suggest a promising therapeutic window for this compound in treating infections caused by resistant strains .

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3 |

InChI Key |

HNTIHCGWHKBTMV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)Br)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.